1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone
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Overview
Description
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone is a heterocyclic compound with the molecular formula C6H6N6O2. This compound features a unique structure that includes both oxadiazole and triazole rings, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with 1,2,3-triazole derivatives under controlled conditions. One common method includes the use of toluene as a solvent and anhydrous ammonia as a reagent. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4), resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of energetic materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone can be compared with other similar compounds, such as:
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound also contains oxadiazole rings and is used in similar applications.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with multiple oxadiazole rings, used in energetic materials.
The uniqueness of this compound lies in its combination of oxadiazole and triazole rings, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-3(13)4-2-12(11-8-4)6-5(7)9-14-10-6/h2H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYIYYUJZDJTNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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